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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metatartaric acid for
tartrate stabilization in wine. Detailed experimental protocols and quantitative data are
presented to guide research and application in a professional setting.

Introduction

Tartrate instability in wine, primarily caused by the precipitation of potassium bitartrate (KHT)
and, to a lesser extent, calcium tartrate (CaT), is a significant quality concern. These crystalline
deposits, often referred to as "wine diamonds," are harmless but can be perceived as a fault by
consumers.[1] Metatartaric acid is a polymeric ester of tartaric acid used as a food additive
(E353) to inhibit this crystallization.[2][3] It functions as a protective colloid, adsorbing onto the
surface of microcrystals and preventing their growth.[4][5] Unlike subtractive methods like cold
stabilization, which remove tartrate ions, metatartaric acid is an additive that preserves the
wine's chemical composition.[5][6] However, its stabilizing effect is temporary, as it hydrolyzes
back to tartaric acid over time, a process accelerated by higher storage temperatures.[7][8]

Data Presentation

The following tables summarize quantitative data regarding the efficacy and characteristics of
metatartaric acid for tartrate stabilization in wine.

Table 1: Comparative Efficacy of Tartrate Stabilization Treatments
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This table presents data from a study on white, rosé, and red wines, comparing the effects of
cold stabilization (CS), carboxymethylcellulose (CMC), and metatartaric acid (MetAc) on
tartaric acid concentration and tartrate stability. The maximum legal dose of 100 mg/L was used
for metatartaric acid.[6]

Tartrate Stability (%
Wine Type Treatment Tartaric Acid (g/L) decrease in
conductivity)

White Wine Control 25+0.1 152+05
Cs 1.8+0.1 25+0.2
CMC (100 mg/L) 24+01 5.1+0.3
MetAc (100 mg/L) 25+0.1 48+0.3
Rosé Wine Control 28+0.2 185+0.8
CS 21+0.1 3.1+£0.2
CMC (100 mg/L) 27+02 6.2+04
MetAc (100 mg/L) 28+0.2 59+04
Red Wine Control 3.1+0.2 221+1.1
Cs 25101 45+0.3
CMC (100 mg/L) 3.0+£0.2 8.7+0.6
MetAc (100 mg/L) 3.1+0.2 8.1+05

Data adapted from a study comparing various stabilization methods.[6]
Table 2: Influence of Storage Temperature on the Stability of Metatartaric Acid

The protective effect of metatartaric acid is highly dependent on the storage temperature of
the wine due to hydrolysis.[7] The following table provides an estimate of the duration of
stability at different temperatures.
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Estimated Duration of
Storage Temperature (°C) Storage Temperature (°F)

Stability
0 32 Several years
10-12 50 - 53.6 Over 2 years
12-16 53.6 - 60.8 Up to 18 months
15-18 59-64.4 Up to 12 months
20 68 3 months
25 77 1 month
30 86 1 week
35-40 95-104 A few hours

Data compiled from multiple sources.[7][9]

Experimental Protocols
Protocol for Application of Metatartaric Acid

This protocol is based on guidelines from the International Organisation of Vine and Wine (OIV)
and industry best practices.[9][10][11]

Objective: To inhibit tartrate crystal precipitation in wine intended for bottling.

Materials:

Metatartaric acid powder (compliant with the International Oenological Codex)

Cold, deionized water or wine from the batch to be treated

Stirring equipment (e.g., magnetic stirrer or agitator)

Calibrated scale

Treatment vessel
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Procedure:

» Timing of Addition: Metatartaric acid should be added to the wine just before the final
filtration and bottling.[10][11] It is crucial that no further fining or clarification steps are
performed after the addition, as these can remove the metatartaric acid and reduce its
efficacy.[9]

o Dosage Calculation: The maximum permitted dose is 10 g/hL (100 mg/L).[10][11] For young
wines or freshly blended wines, the maximum dose is recommended. For wines that have
been stored for an extended period, lower doses may be sufficient, though it is advisable to
use the higher quantity if in doubt.[9]

e Preparation of the Solution:

o Weigh the required amount of metatartaric acid powder.

o In a separate container, measure a volume of cold wine or deionized water that is 10-20
times the weight of the metatartaric acid.

o Slowly add the metatartaric acid to the liquid while continuously stirring to prevent the
formation of lumps.[9]

e Addition to Wine:

o Add the prepared metatartaric acid solution to the bulk of the wine.

o Ensure thorough mixing to achieve a homogeneous distribution throughout the tank.

o Post-Addition Handling:

o If using membrane filtration, it is recommended to wait at least five days between the
addition of metatartaric acid and filtration to prevent clogging of the membranes.[9]

o The wine should be stored at cool temperatures to maximize the duration of the stabilizing
effect.[7][9]
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Protocol for Determining Tartrate Stability (Conductivity
Method)

This is a rapid method to assess the tartrate stability of a wine before and after treatment.

Objective: To quantify the tendency of a wine to form potassium bitartrate crystals by
measuring the change in conductivity upon seeding with KHT crystals at a low temperature.

Materials:

o Conductivity meter with a temperature probe

» Refrigerated water bath or cryostat

e Magnetic stirrer and stir bar

» Beakers or sample vessels

e Micronized potassium bitartrate (KHT) crystals (seed crystals)

Procedure:

Sample Preparation: Filter a sample of the wine to be tested through a 0.45 um membrane
filter.

o Temperature Equilibration: Place a defined volume (e.g., 100 mL) of the filtered wine in a
beaker with a magnetic stir bar. Place the beaker in the refrigerated bath set to a specific
temperature (e.g., 0°C for white wines, 5°C for red wines). Allow the wine to equilibrate to the
target temperature while stirring gently.

« Initial Conductivity Measurement: Once the temperature is stable, record the initial
conductivity (C1) of the wine.

e Seeding: Add a precise amount of micronized KHT crystals (e.g., 1 g/L) to the wine.

» Conductivity Monitoring: Continue to stir the wine at the constant low temperature and
monitor the conductivity.
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o Final Conductivity Measurement: After a set period (e.g., 4 minutes or until the conductivity
stabilizes), record the final conductivity (C2).

» Calculation of Stability: The change in conductivity (AC = C1 - C2) or the percentage drop in
conductivity ((C1-C2)/C1 * 100) is used as an indicator of tartrate instability. A larger drop
signifies a more unstable wine.

Protocol for Sensory Evaluation of Wines Treated with
Metatartaric Acid

Objective: To determine if the addition of metatartaric acid has any perceivable sensory
impact on the wine. A triangle test is a suitable method for this purpose.

Materials:

Tasting glasses compliant with ISO standards

Treated wine (with metatartaric acid)

Control wine (same wine, untreated)

A panel of trained sensory assessors (minimum of 8-12)

Sensory evaluation booths or a controlled, odor-free environment

Water for rinsing
Procedure:

o Sample Preparation: Both the control and treated wines should be at the same temperature.
For each assessor, prepare a set of three glasses. Two glasses will contain one type of wine
(e.g., control), and the third glass will contain the other wine (e.g., treated). The order of
presentation should be randomized for each assessor.

o Assessor Task: The assessors are instructed to taste the wines from left to right and identify
which of the three samples is different from the other two.

o Data Collection: Record the number of correct identifications.
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o Data Analysis: The results are analyzed using statistical tables for triangle tests to determine
if there is a significant difference between the control and treated wines at a given
confidence level (e.g., p < 0.05).

Visualizations
Mechanism of Action of Metatartaric Acid

Mechanism of Metatartaric Acid in Tartrate Stabilization
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Caption: Mechanism of metatartaric acid as a protective colloid.
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Experimental Workflow for Application and Efficacy

Testing

Workflow for Metatartaric Acid Application and Efficacy Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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